The compound "Sulfuric acid, copper salt, basic" is a subject of interest in various fields of research due to its potential applications in catalysis, electrochemistry, organic synthesis, adsorption, corrosion inhibition, and fungicidal action. The studies on this compound explore its behavior under different conditions and its interaction with other substances, providing insights into its versatile applications.
Copper vanadates, specifically copper pyrovanadate (Cu(2)V(2)O(7)), have been identified as highly active catalysts for the decomposition of sulfuric acid, which is a critical reaction in solar thermochemical water splitting cycles. This reaction occurs at moderate temperatures around 650°C and is essential for oxygen generation in these cycles1.
The electrochemical behavior of copper in concentrated sulfuric acid solutions has been studied using potentiodynamic methods. At low potential sweep rates, the anodic process involves copper dissolution and film formation, which inhibits further metal oxidation. This film may undergo further dissolution, and at higher potential sweep rates, the passivation mechanism changes, possibly involving different surface species2.
Copper(II) has been utilized as a catalyst in a three-component reaction involving 2,3-allenoic acids, sulfur dioxide, and aryldiazonium tetrafluoroborates. This reaction, under mild conditions, leads to the formation of 4-sulfonylated furan-2(5H)-ones. The process proceeds through a radical mechanism initiated by the addition of an arylsulfonyl radical to the central carbon of the allenoic acid3.
A novel adsorbent made of carbonaceous sulfur-containing chitosan–Fe(III) has been developed for the efficient removal of copper (II) from water. The adsorption of Cu2+ is rapid and follows the Langmuir model, with a high adsorption capacity. The mechanism involves chelation with oxygen atoms and some contribution from sulfur atoms in the adsorbent4.
Triphenylmethane derivatives have been investigated as copper corrosion inhibitors in sulfuric acid solutions. The protective effect of these inhibitors was studied using the gravimetric method, and the adsorption process was best described by the Frumkin isotherm model. The molecular area of the inhibitors was calculated to understand their orientation during adsorption5.
The fungicidal action of copper involves the formation of soluble toxic copper complexes from the reaction of copper fungicides with exudates from fungus spores. These complexes exert direct fungicidal action, which is supplemented by copper dissolution by atmospheric agents and host plant exudates9.
Copper vanadates are promising for use in solar thermochemical cycles for water splitting, where they catalyze the decomposition of sulfuric acid to produce oxygen, a crucial step in these cycles1.
The understanding of copper's electrochemical behavior in sulfuric acid is vital for its applications in electroplating and battery technologies. The formation and dissolution of protective films on copper surfaces can inform the design of more efficient systems2.
The copper-catalyzed synthesis of sulfonylated furan compounds expands the toolkit for organic chemists, providing a route to synthesize compounds with potential pharmaceutical applications3.
The development of sulfur-containing adsorbents for copper removal from water has significant implications for water treatment and environmental remediation, offering a method to address heavy metal pollution4.
Understanding the inhibition of copper corrosion in sulfuric acid media can lead to the development of better protective agents, extending the life of copper-containing materials in corrosive environments5.
The fungicidal properties of copper compounds are essential in agriculture for the control of plant diseases, ensuring crop protection and food security9.
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